molecular formula C15H14FIN2O3S B3646179 N-(4-fluorophenyl)-2-(4-iodo-N-methylsulfonylanilino)acetamide

N-(4-fluorophenyl)-2-(4-iodo-N-methylsulfonylanilino)acetamide

Cat. No.: B3646179
M. Wt: 448.3 g/mol
InChI Key: HNBMWZDKQAJROX-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(4-iodo-N-methylsulfonylanilino)acetamide is a synthetic organic compound characterized by the presence of fluorine, iodine, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-(4-iodo-N-methylsulfonylanilino)acetamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 4-fluoroaniline and 4-iodoaniline.

    Formation of Intermediate: The 4-fluoroaniline is reacted with chloroacetyl chloride to form N-(4-fluorophenyl)chloroacetamide.

    Coupling Reaction: The intermediate is then coupled with 4-iodoaniline in the presence of a base such as triethylamine.

    Sulfonylation: The final step involves the sulfonylation of the coupled product using methylsulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-(4-iodo-N-methylsulfonylanilino)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The iodine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of azide derivatives.

Scientific Research Applications

N-(4-fluorophenyl)-2-(4-iodo-N-methylsulfonylanilino)acetamide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific enzymes or receptors.

    Materials Science: Used in the development of advanced materials with unique electronic or optical properties.

    Biological Studies: Employed in studies to understand its interaction with biological macromolecules.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-(4-iodo-N-methylsulfonylanilino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine and iodine atoms play a crucial role in binding to these targets, influencing their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-2-(4-chloro-N-methylsulfonylanilino)acetamide
  • N-(4-fluorophenyl)-2-(4-bromo-N-methylsulfonylanilino)acetamide

Uniqueness

N-(4-fluorophenyl)-2-(4-iodo-N-methylsulfonylanilino)acetamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties compared to its chloro and bromo analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-(4-iodo-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FIN2O3S/c1-23(21,22)19(14-8-4-12(17)5-9-14)10-15(20)18-13-6-2-11(16)3-7-13/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNBMWZDKQAJROX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=C(C=C1)F)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FIN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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